molecular formula C15H23Cl2N3 B2617925 (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1909318-99-5

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B2617925
CAS No.: 1909318-99-5
M. Wt: 316.27
InChI Key: BXEJBWBZPYAGMC-UHFFFAOYSA-N
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Description

(1-Benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound characterized by a benzyl group at the 1-position, diethyl substituents at the 3- and 5-positions of the pyrazole ring, and a methanamine group at the 4-position, with two hydrochloride salts. Its molecular formula is C₁₅H₂₂Cl₂N₃, and its molecular weight is 314.9 g/mol. The dihydrochloride salt form enhances solubility in polar solvents, which is advantageous for formulation in biological assays .

Properties

IUPAC Name

(1-benzyl-3,5-diethylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-3-14-13(10-16)15(4-2)18(17-14)11-12-8-6-5-7-9-12;;/h5-9H,3-4,10-11,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJBWBZPYAGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 3,5-diethyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of this compound can modulate autophagy and inhibit mTORC1 activity, which is crucial for cancer cell metabolism and growth.

Case Study: Anticancer Activity
A study on N-(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-231 (Breast)24.25Induces apoptosis through morphological changes
MIA PaCa-2 (Pancreatic)< 0.5Modulates autophagy and inhibits mTORC1 activity
A549 (Lung)49.85Promotes autophagy without apoptosis

These findings suggest that the compound may be a valuable scaffold for designing new anticancer therapies.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in creating advanced materials for sensors and electronic devices.

Comparison with Related Compounds

To better understand the uniqueness of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesApplications
1-Benzyl-3,5-dimethylpyrazoleLacks ethyl groupsLimited medicinal applications
3,5-DiethylpyrazoleNo benzyl substitutionLess reactive
N-(1-benzylpyrazole)benzamidesSimilar core structurePotential anticancer activity

Mechanism of Action

The mechanism of action of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s benzyl and diethyl groups increase steric bulk and lipophilicity compared to smaller methyl or phenyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility .

Research Findings and Implications

Lipophilicity vs.

Hydrogen-Bonding Capacity : The pyrazole core’s N–H groups may improve interactions with biological targets (e.g., kinases) compared to pyridine-based analogs .

Salt Form Stability : Dihydrochloride salts generally exhibit higher stability and melting points than free bases, as seen in analogous compounds () .

Biological Activity

The compound (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • IUPAC Name : (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
  • CAS Number : 1909318-99-5
  • Molecular Formula : C15H21N3.2ClH
  • Purity : 95%

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine have shown submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 cells. These compounds disrupt mTORC1 activity and modulate autophagy, leading to enhanced cancer cell death under nutrient-deficient conditions .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2<0.5mTORC1 inhibition, autophagy modulation
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylA54926Induction of apoptosis
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)NCI-H46049.85Autophagy induction

Antimicrobial Activity

In addition to its anticancer properties, (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has been investigated for its antimicrobial effects. Preliminary data suggest that certain pyrazole derivatives demonstrate antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMicroorganismMIC (mg/mL)Efficacy
PA-1Staphylococcus aureus0.0039Complete death within 8 hours
PA-2Escherichia coli0.025Significant reduction in growth

The biological activity of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride can be attributed to its ability to modulate key cellular pathways:

  • mTORC1 Inhibition : This compound disrupts the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. By inhibiting this pathway, the compound can induce autophagy and promote cancer cell death.
  • Autophagy Modulation : It has been observed that this compound increases basal autophagy levels while impairing autophagic flux under nutrient-replete conditions. This action may selectively target cancer cells that are under metabolic stress .

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:

Case Study 1: MIA PaCa-2 Cells

A study demonstrated that treatment with a related pyrazole derivative led to a significant reduction in cell viability in MIA PaCa-2 pancreatic cancer cells. The compound was found to induce autophagy while simultaneously inhibiting mTORC1 reactivation during nutrient refeed conditions .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of pyrazole derivatives were tested against various bacterial strains. The results indicated promising antibacterial effects with low MIC values for certain derivatives, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves alkylation of a 3,5-diethylpyrazole precursor with benzyl halides under basic conditions. For example, reacting 3,5-diethylpyrazole with benzyl chloride in dimethylformamide (DMF) using sodium hydride as a base at 80–100°C yields the pyrazole intermediate. Subsequent functionalization of the 4-position with a methanamine group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation, completes the synthesis . Key optimizations include controlling solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D molecular geometry and confirm diethyl/benzyl substituent positions. Use SHELXL for refinement .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent integration and electronic environments (e.g., diethyl CH2_2 groups at δ ~1.2–1.4 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

  • Methodological Answer : Common assays include:
  • Enzyme inhibition studies : Target kinases or receptors (e.g., tyrosine kinases) using fluorescence-based or radiometric assays.
  • Cell viability assays : Test anticancer activity via MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .

Q. How do solubility and stability properties impact experimental design?

  • Methodological Answer : The dihydrochloride salt enhances water solubility but may hydrolyze under basic conditions. Stability tests (TGA/DSC) should assess thermal degradation. Store lyophilized at −20°C in inert atmospheres. For cell-based assays, dissolve in PBS or DMSO (<0.1% v/v) to avoid solvent toxicity .

Q. What analytical methods ensure purity and batch consistency?

  • Methodological Answer :
  • HPLC/UV-Vis : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl).
  • Karl Fischer titration : Quantify residual moisture .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like N-oxide derivatives?

  • Methodological Answer :
  • Use anhydrous solvents (e.g., THF) and inert gas (N2_2) to suppress oxidation.
  • Optimize benzyl halide activation with catalysts like tetrabutylammonium iodide (TBAI).
  • Employ flow chemistry for precise temperature control and faster reaction times .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Verify compound purity and stereochemical consistency (e.g., chiral HPLC).
  • Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Cross-validate using orthogonal assays (e.g., compare SPR with enzyme inhibition) .

Q. What computational strategies predict binding modes or metabolic pathways?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Model interactions with target proteins using PyMOL for visualization.
  • DFT calculations : Predict reactive sites for metabolic oxidation (e.g., cytochrome P450 interactions).
  • ADMET prediction tools (SwissADME) : Estimate bioavailability and toxicity .

Q. How does stereochemistry at the methanamine group influence biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test isomer-specific activity in cellular assays. Use circular dichroism (CD) or X-ray crystallography to assign absolute configurations .

Q. What strategies enable selective functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Directed ortho-metalation : Introduce substituents at the 4-position using lithium bases.
  • Click chemistry : Attach triazole or fluorophore probes via Cu-catalyzed azide-alkyne cycloaddition.
  • Protecting groups : Temporarily block the methanamine group during alkylation/arylation steps .

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